1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
Overview
Description
“1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” is a chemical compound with the molecular formula C14H15FN4 . It belongs to the class of organic compounds known as phenylpyrimidines .
Synthesis Analysis
The synthesis of pyridazine derivatives like “1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . The synthesis allows the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The introduction of the F atom at the 3rd or 4th position was found to be effective at reducing the conjugate formation by certain compounds . This suggests that the fluorophenyl group in “1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” may influence its chemical reactivity.Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been explored in the synthesis of various derivatives with potential biological activities. For instance, Peet (1984) reported the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, highlighting the reactivity of similar compounds in forming derivatives with potential biological applications (Peet, 1984).
Biological Activities
- A study by Bansal et al. (2009) examined amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone for vasodilatory activity, demonstrating the relevance of similar compounds in vascular research (Bansal, Kumar, Carrón, & de la Calle, 2009).
- Sundar et al. (2011) synthesized constrained amine analogs of pyridazinone, showing the potential of such compounds as histamine H₃ receptor antagonists, indicating their therapeutic potential (Sundar, Bailey, Bacon, Aimone, Huang, Lyons, Raddatz, & Hudkins, 2011).
- Huang et al. (2005) found that derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, which are structurally similar, acted as melanin-concentrating hormone receptor-1 antagonists (Huang, Baker, Schwarz, Fan, Heise, Zhang, Goodfellow, Markison, Gogas, Chen, Wang, & Zhu, 2005).
Applications in Drug Design
- Aggarwal et al. (2020) explored the synthesis of analogs with analgesic properties, indicating the relevance of the compound in pain management research (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Future Directions
The future directions for research on “1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
properties
IUPAC Name |
1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-12-4-2-1-3-11(12)13-5-6-14(18-17-13)19-8-7-10(16)9-19/h1-6,10H,7-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADPMZVVJXBWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NN=C(C=C2)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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